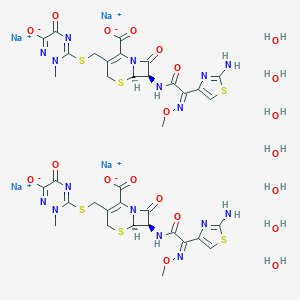
10-Deacetyltaxol B
概要
説明
10-Deacetyltaxol B is a taxane derivative isolated from Taxus wallichiana Zucc . It promotes the polymerization of tubulin and inhibits the depolymerization of microtubules induced by cold or by calcium ions in vitro . It exhibits cytotoxicity in human glial and neuroblastoma cell lines .
Synthesis Analysis
The synthesis of 10-Deacetyltaxol B involves the catalytic efficiency of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) of Taxus towards 10-deacetyltaxol, a de-glycosylated derivative of 7-b-xylosyl-10-deacetyltaxol . The DBAT enzyme was characterized and the kinetic parameters of catalysis were determined . The semisynthetic method involves extracting relatively high levels of taxol precursor baccatin III or 10-deacetyl baccatin III (10-DAB) from the reproducible twigs and leaves of cultivated Taxus species, and then converting to taxol by chemical synthesis .
Molecular Structure Analysis
The molecular formula of 10-Deacetyltaxol B is C45H49NO13 . The average mass is 811.870 Da and the monoisotopic mass is 811.320374 Da . The molecule consists of 51 Hydrogen atoms, 43 Carbon atoms, 1 Nitrogen atom, and 13 Oxygen atoms .
Chemical Reactions Analysis
10-Deacetyltaxol B is involved in the Taxol biosynthetic pathway. The DBAT enzyme of Taxus catalyzes 10-deacetylbaccatin III into baccatin III . The DBAT enzyme was capable of catalyzing 10-deacetylbaccatin III into baccatin III, as shown by liquid chromatography–mass spectroscopy .
科学的研究の応用
- Research : Studies explore its efficacy against various cancers, including refractory ovarian cancer, breast cancer, and squamous cancers .
- Scale-Up : Pilot studies achieved 93–95% bioconversion in 10 L reaction volumes, bridging the gap between basic research and industrial paclitaxel production .
- Microbial or Enzymatic Catalysis : Scientists explore microbial or enzymatic approaches to obtain natural-equivalent compounds, aligning with green industrial technologies .
Anticancer Potential
Biocatalysis for Paclitaxel Production
Natural-Equivalent Products
Resource Sustainability
Product Yield and Purification
作用機序
Target of Action
10-Deacetyltaxol B, a taxane derivative isolated from Taxus wallichiana Zucc , primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
10-Deacetyltaxol B promotes the polymerization of tubulin , the building block of microtubules, and inhibits the depolymerization of microtubules induced by cold or calcium ions in vitro . This action stabilizes the microtubules, preventing them from disassembling, which is necessary for cell division .
Biochemical Pathways
The primary biochemical pathway affected by 10-Deacetyltaxol B is the cell cycle . By stabilizing microtubules, 10-Deacetyltaxol B disrupts the normal function of the mitotic spindle, an apparatus of microtubules that segregates chromosomes during cell division . This disruption leads to cell cycle arrest, preventing the cell from dividing .
Pharmacokinetics
It’s known that the compound can be bio-converted into taxol, a well-known anticancer drug . This conversion process involves de-glycosylation and acetylation . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 10-Deacetyltaxol B.
Result of Action
The stabilization of microtubules by 10-Deacetyltaxol B leads to the arrest of the cell cycle, preventing cell division . This action exhibits cytotoxicity in human glial and neuroblastoma cell lines , making 10-Deacetyltaxol B a potential candidate for cancer treatment.
Action Environment
The action of 10-Deacetyltaxol B can be influenced by various environmental factors. For instance, the bioconversion of 7-β-xylosyl-10-deacetyltaxol into 10-Deacetyltaxol B for semi-synthesis of paclitaxel was optimized in a study, considering factors like the amount of freeze-dried cells, dimethyl sulfoxide concentration, addition of antifoam supplement, and substrate concentration . These factors can significantly affect the conversion efficiency and yield of 10-Deacetyltaxol B .
Safety and Hazards
When handling 10-Deacetyltaxol B, it is advised to ensure adequate ventilation and use personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing . It is also recommended to avoid breathing dust, gas, or vapors and avoid contact with skin and eyes .
将来の方向性
There is a recent trend in predicting the Taxol biosynthetic pathway from endophytic fungi . Understanding the Taxol biosynthetic pathway and related enzymes in fungi can provide promising targets for future genetic engineering approaches to produce fungal Taxol and precursors . There have been significant advances in metabolic engineering and optimization of the Taxol pathway in different hosts, leading to the accumulation of taxane intermediates .
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H51NO13/c1-8-22(2)37(50)44-31(25-15-11-9-12-16-25)33(48)39(52)55-27-20-43(53)36(56-38(51)26-17-13-10-14-18-26)34-41(7,35(49)32(47)30(23(27)3)40(43,5)6)28(46)19-29-42(34,21-54-29)57-24(4)45/h8-18,27-29,31-34,36,46-48,53H,19-21H2,1-7H3,(H,44,50)/b22-8+/t27-,28-,29+,31-,32+,33+,34-,36-,41+,42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDGUHVEJPNWQZ-GJKIWTKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H51NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312667 | |
| Record name | 10-Deacetylcephalomannine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Deacetylcephalomannine | |
CAS RN |
76429-85-1 | |
| Record name | 10-Deacetylcephalomannine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76429-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Deacetyltaxol B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076429851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Deacetylcephalomannine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76429-85-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B194010.png)